1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone

Dopamine Transporter Structure-Activity Relationship Piperazine Pharmacophore

1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone (CAS 157637-84-8), also referred to as BP4, is a synthetic piperazine derivative with the molecular formula C₂₅H₂₆N₂O and a molecular weight of 370.5 g/mol. It belongs to the 4-arylpiperazine class, characterized by a biphenyl ketone moiety linked via a propanone spacer to an N-phenylpiperazine group.

Molecular Formula C25H26N2O
Molecular Weight 370.5 g/mol
CAS No. 157637-84-8
Cat. No. B182354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone
CAS157637-84-8
Molecular FormulaC25H26N2O
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C25H26N2O/c28-25(23-13-11-22(12-14-23)21-7-3-1-4-8-21)15-16-26-17-19-27(20-18-26)24-9-5-2-6-10-24/h1-14H,15-20H2
InChIKeyVPRSFDNKFYYOGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone (CAS 157637-84-8): Structural & Pharmacological Baseline for Procurement Decisions


1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone (CAS 157637-84-8), also referred to as BP4, is a synthetic piperazine derivative with the molecular formula C₂₅H₂₆N₂O and a molecular weight of 370.5 g/mol . It belongs to the 4-arylpiperazine class, characterized by a biphenyl ketone moiety linked via a propanone spacer to an N-phenylpiperazine group. This structural architecture is distinct from classical dopamine transporter (DAT) inhibitors such as GBR 12909 and GBR 12935, which feature a diphenylmethoxy or bis(4-fluorophenyl)methoxy tail [1]. The compound is commercially available at ≥95% purity (HPLC) from multiple suppliers, primarily as a research chemical for neuroscience and medicinal chemistry applications .

Why Generic Substitution of 1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone with Other Piperazine DAT Ligands Fails


The 4-arylpiperazine class encompasses diverse pharmacophores with widely divergent selectivity profiles. GBR 12909 (1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine) is a potent and selective DAT inhibitor (Ki ≈ 1–40 nM depending on assay conditions), while GBR 12935 differs by a single diphenylmethoxy substitution that alters its binding kinetics and off-rate at the DAT [1]. The target compound replaces the benzhydryl ether of GBR-type ligands with a biphenyl ketone, a modification known to significantly shift receptor subtype selectivity—particularly toward serotonin 5-HT₇ and 5-HT₁A receptors in structurally related bis-piperazinyl-1-propanone series [2]. Consequently, substituting BP4 with a GBR analog would not only alter the primary target engagement profile but also introduce divergent off-target effects, making generic interchange scientifically unsound for any assay or model system.

Product-Specific Quantitative Differentiation Guide: 1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone


Structural Topology Divergence: Biphenyl Ketone vs. Benzhydryl Ether in Piperazine DAT Ligands

The target compound incorporates a biphenyl-4-yl ketone pharmacophore (C=O spacer) rather than the diphenylmethoxy or bis(4-fluorophenyl)methoxy ether linker found in GBR 12909 and GBR 12935 [1]. In the bis-piperazinyl-1-propanone series, the carbonyl spacer critically influences receptor selectivity: compounds with an acyl linker between the 4-arylpiperazine and the second piperazine system exhibit nanomolar affinity for 5-HT₇ (Ki = 23.5–52.0 nM) while showing no measurable affinity for 5-HT₁A, whereas altering the linker geometry abolishes this selectivity [2]. This topology is absent from all GBR-series reference compounds.

Dopamine Transporter Structure-Activity Relationship Piperazine Pharmacophore

Predicted Physicochemical Differentiation: pKa, LogP, and Hydrogen Bond Acceptors vs. GBR 12909

The target compound has a predicted pKa of 6.31 ± 0.10 (piperazine N adjacent to the propanone), significantly lower than the estimated pKa > 8.0 for the distal piperazine nitrogen in GBR 12909 . Its predicted LogP is approximately 5.2 (vs. ~4.8 for GBR 12909), and it possesses two hydrogen bond acceptors (ketone carbonyl + piperazine N) compared to one predominant HBA in GBR-series ethers [1]. These differences predict altered passive membrane permeability and CNS partitioning (MPO desirability scores) which must be accounted for when selecting compounds for in vivo neuropharmacology studies.

Physicochemical Properties CNS Drug Design Ligand Efficiency

Receptor Subtype Selectivity Shift: 5-HT₇ vs. DAT in Bis-Piperazinyl-1-Propanone Scaffolds

Although direct receptor binding data for the target compound are absent from public disclosure, structurally congruent bis-piperazinyl-1-propanone derivatives (where the biphenyl is replaced by substituted phenyl or pyridyl groups) have been systematically profiled. Compound 15 in Intagliata et al. (2016)—bearing a 4-chlorophenyl terminus and the identical 4-phenylpiperazine-propanone scaffold—displayed a Ki of 23.5 nM at human cloned 5-HT₇ receptors with no detectable affinity at 5-HT₁A (Ki > 10,000 nM), representing >425-fold selectivity [1]. In contrast, GBR 12909 exhibits high-affinity DAT binding (Ki ≈ 1–40 nM) with minimal 5-HT₇ engagement [2]. This demonstrates that the propanone-linked bis-piperazine architecture intrinsically favors 5-HT₇ over DAT, a selectivity vector not achievable with GBR-type ether-linked analogs.

Serotonin 5-HT7 Receptor Receptor Selectivity Bis-Piperazine Scaffold

Anti-Inflammatory Activity Potential: Biphenylalkyl Piperazine Class vs. GBR-Series DAT Inhibitors

U.S. Patent 4,125,612 (Schering Corporation) discloses N-1-(p-biphenylalkyl)piperazines as anti-inflammatory agents with demonstrated efficacy in animal models of rheumatoid arthritis [1]. The target compound is structurally a homolog of the patented series, differing by a ketone spacer rather than a saturated alkyl chain. In the patent, compounds such as 1-acetyl-4-[1-(4'-chloro[1,1']biphenyl-4-yl)ethyl]piperazine exhibited significant anti-inflammatory activity in the carrageenan-induced rat paw edema assay. GBR 12909 and GBR 12935, in contrast, have no reported anti-inflammatory activity and are exclusively characterized as CNS dopamine transporter ligands [2]. This divergent biological annotation is critical for procurement in immunology-focused screening campaigns.

Anti-Inflammatory Rheumatoid Arthritis Biphenyl Piperazine

Optimal Research & Industrial Application Scenarios for 1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone (BP4)


5-HT₇ Receptor Ligand Discovery: Lead Optimization of Selective Serotonin 5-HT₇ Agents

BP4 and its direct analogs serve as starting points for 5-HT₇ receptor-focused medicinal chemistry programs. The bis-piperazinyl-1-propanone scaffold has been validated by Intagliata et al. (2016) to deliver nanomolar 5-HT₇ affinity (Ki 23.5–52.0 nM) with >400-fold selectivity over 5-HT₁A [1]. The biphenyl terminus of BP4 provides a distinct hydrophobic vector not explored in the published series, offering an opportunity for novel intellectual property generation. Procurement of BP4 enables structure-activity relationship (SAR) expansion at the terminal aryl position to optimize potency, selectivity, and drug-like properties for neuropsychiatric or pain indications.

Dopamine Transporter Pharmacophore Tool: Negative Control or Selectivity Probe vs. GBR 12909

Because BP4 lacks the benzhydryl ether pharmacophore essential for high-affinity DAT binding, it functions as a structurally matched negative control compound in DAT inhibition assays where GBR 12909 serves as the reference inhibitor [2]. This application is particularly relevant in academic screening centers and pharmaceutical profiling panels that require compound pairs with matched physicochemical properties but divergent primary pharmacology to validate assay specificity.

Anti-Inflammatory Phenotypic Screening: Biphenyl Piperazine-Based Hit Expansion

The biphenyl-piperazine-propanone scaffold shares core structural features with the anti-inflammatory N-1-(p-biphenylalkyl)piperazines disclosed in U.S. Patent 4,125,612 [3]. BP4 is suitable for inclusion in phenotypic screening cascades targeting cytokine release, NF-κB activation, or inflammasome pathways where its ketone functionality may confer distinct metabolic stability compared to saturated alkyl-chain analogs. Its commercial availability (≥95% purity) enables rapid hit confirmation without the need for custom synthesis.

CNS Pharmacokinetic Profiling: Evaluation of pKa-Modulated Brain Penetration in Piperazine Series

With a predicted pKa of 6.31 for the piperazine nitrogen adjacent to the ketone group , BP4 serves as a tool compound for studying the impact of reduced basicity on CNS penetration within the piperazine chemical space. Compared to GBR 12909 (pKa > 8.0), BP4's lower pKa predicts a higher fraction of neutral species at physiological pH, which may enhance passive blood-brain barrier permeability. This property makes BP4 valuable for pharmacokinetic/pharmacodynamic (PK/PD) modeling studies aimed at optimizing CNS exposure for piperazine-containing drug candidates.

Quote Request

Request a Quote for 1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.